molecular formula C21H27Cl2N3OS B1667966 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)- CAS No. 72293-40-4

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-

Cat. No. B1667966
CAS RN: 72293-40-4
M. Wt: 440.4 g/mol
InChI Key: YRHGKQWXSOSAQX-RHXOVYDGSA-N
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Description

Btm 1042 is an antispasmodic drug that has been found to depress twitch responses in the ileum of guinea pig.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A variety of 1,5-benzothiazepine derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives include compounds such as cis-2-(4-methoxyphenyl)-3-hydroxy/methoxy-6-methoxy/8-methoxy-2,3-dihydro-1,5-benzothiazepin-4-[5H/5-chloroacetyl/5-(4′-methylpiperazino-1′)acetyl]-ones and their nucleosides. These compounds have shown promising results in combating microbial infections (Singh et al., 2000), (Singh et al., 2002).

Stereochemistry and Synthesis Techniques

  • Regioselective Synthesis and Stereochemistry : Research has also focused on the regioselective synthesis of 1,5-benzothiazepines, emphasizing the importance of stereochemistry in their synthesis. Innovative techniques like ionic liquid–mediated green protocols have been employed to enhance the efficiency of these synthesis processes (Jain et al., 2011).

Structural and Mechanistic Studies

  • Structural and Mechanistic Insights : Investigations into the structural aspects and formation mechanisms of 1,5-benzothiazepine derivatives have provided deeper insights. For instance, studies on the reaction of 1,5-benzothiazepines with phenylacetyl chloride have revealed new aspects regarding the formation of dihydro-1,3-oxazin-4-one derivatives (Xu et al., 2010).

Pharmacological Research

  • Pharmacological Exploration : The 1,5-benzothiazepine moiety has been recognized as a significant pharmacophore with various biological activities. Studies have synthesized novel series of these compounds, evaluating their potential as anticonvulsants, demonstrating their versatility in drug development (Chaudhari et al., 2022).

Novel Heterocyclic Compounds Synthesis

  • Development of Heterocyclic Libraries : The synthesis of heterocyclic compounds derived from 1,5-benzothiazepines has been a significant area of research. This includes the creation of diverse libraries of benzothiazepine-fused β-lactam and other novel compounds with potential biological activities (Xu, 2005).

properties

CAS RN

72293-40-4

Product Name

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-

Molecular Formula

C21H27Cl2N3OS

Molecular Weight

440.4 g/mol

IUPAC Name

(2R,3S)-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one;dihydrochloride

InChI

InChI=1S/C21H25N3OS.2ClH/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25;;/h2-10,17,20H,11-15H2,1H3,(H,22,25);2*1H/t17-,20+;;/m1../s1

InChI Key

YRHGKQWXSOSAQX-RHXOVYDGSA-N

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2[C@@H](SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl

SMILES

CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

87687-13-6 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one
BTM 1018
BTM 1041
BTM 1042
BTM 1042 hydrochloride
BTM 1042, (cis-(+))-isomer
BTM 1042, (cis-(+-))-isomer
BTM 1086
BTM-1018
BTM-1041
BTM-1042
BTM-1086

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-
Reactant of Route 2
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-
Reactant of Route 3
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-
Reactant of Route 4
Reactant of Route 4
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-
Reactant of Route 5
Reactant of Route 5
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-
Reactant of Route 6
Reactant of Route 6
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-

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